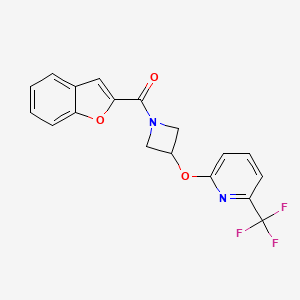
Benzofuran-2-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not available in the retrieved resources. The molecular formula is C18H13F3N2O3 and the molecular weight is 362.308.
Applications De Recherche Scientifique
Antimicrobial Activity
Benzofuran derivatives have been found to exhibit antimicrobial activity . They have been tested against different microorganisms and found to be active against some of the species studied . This suggests that Benzofuran-2-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone could potentially be used in the development of new antimicrobial agents.
Antifungal Activity
Synthetic benzofuran derivatives have shown antifungal activity . They have been found to inhibit N‑myristoyl transferase, an enzyme that plays a crucial role in the life cycle of fungi . This suggests potential applications in the development of antifungal drugs.
Inhibition of P450 Aromatase
Benzofuran derivatives have been found to act as potent non-steroidal reversible inhibitors of P450 aromatase . P450 aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be useful in the treatment of estrogen-dependent diseases such as breast cancer.
Anticancer Activity
Some substituted benzofurans have shown significant anticancer activities . They have been found to inhibit cell growth in different types of cancer cells . This suggests that Benzofuran-2-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone could potentially be used in the development of new anticancer drugs.
Inhibition of Tyrosine Kinase
Cancer often involves overactive receptor tyrosine kinase (TK) signaling pathways . Inhibiting these receptors is one potential approach to cancer treatment . This suggests that Benzofuran-2-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone could potentially be used in the development of new tyrosine kinase inhibitors.
Antibacterial Activity
Furan derivatives, including benzofuran derivatives, have been found to exhibit antibacterial activity . They have been used in the development of new drugs to treat infections caused by bacteria . This suggests potential applications in the development of new antibacterial drugs.
Orientations Futures
Benzofuran and its derivatives have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, this compound and its derivatives might have potential applications in medicinal chemistry and drug discovery .
Mécanisme D'action
Target of Action
Benzofuran compounds have been shown to interact with various targets, including receptor tyrosine kinases . These kinases play a crucial role in cell signaling pathways, regulating processes such as cell growth, differentiation, and metabolism.
Mode of Action
Benzofuran derivatives have been reported to interfere with the cell cycle during the g2/m phase, which has been linked to the development of cancer . This interference can slow the growth of different tumor cells, including those that lead to liver and cervical cancer .
Biochemical Pathways
Benzofuran derivatives have been associated with the inhibition of some serine/threonine kinases . These kinases are involved in various cellular processes, including cell growth, apoptosis, and cellular differentiation.
Result of Action
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that the compound could have potential therapeutic applications in the treatment of various conditions.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)15-6-3-7-16(22-15)25-12-9-23(10-12)17(24)14-8-11-4-1-2-5-13(11)26-14/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPMBQGLHPASCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)OC4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2820082.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2820083.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2820084.png)


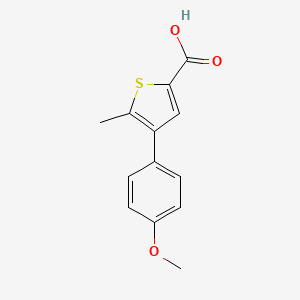
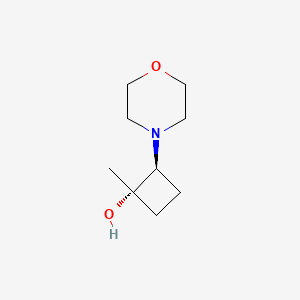
![Ethyl 2-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2820093.png)
![1-(3,4-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2820094.png)
![N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide](/img/structure/B2820095.png)
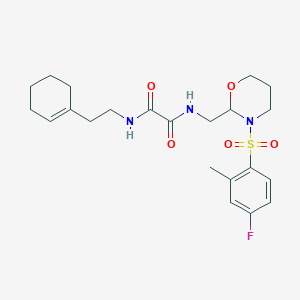

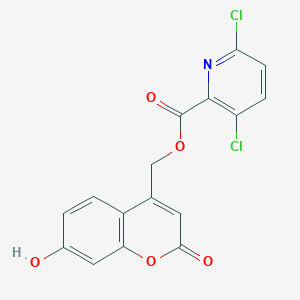
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2820103.png)